molecular formula C10H10N4O2 B1479262 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid CAS No. 1870027-18-1

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1479262
CAS No.: 1870027-18-1
M. Wt: 218.21 g/mol
InChI Key: VQPYCCFNOAEWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid (CAS 1870027-18-1) is a high-purity heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its molecular structure, which incorporates both pyrazole and pyrimidine rings, makes it a valuable precursor for the synthesis of more complex molecules. The carboxylic acid functional group allows for further derivatization, facilitating the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This compound is part of a class of molecules known for diverse biological activities. Related structures containing the 3,5-dimethylpyrazole moiety have been investigated as key components in developing potent and subtype-selective positive modulators of small-conductance Ca2+-activated K+ (KCa2 or SK) channels, which are relevant targets for neurological conditions such as spinocerebellar ataxia . Similar molecular frameworks have also been explored as kinase inhibitors and for their antitumoral and antiviral properties . In materials chemistry, closely related pyrazolyl-pyrimidine carboxylic acid ligands have been used to synthesize luminescent coordination complexes with metals like Zinc(II) and Cadmium(II), which exhibit bright blue photoluminescence, suggesting potential applications in sensing or optoelectronics[citation:]. This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care in a appropriately controlled laboratory environment.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-3-7(2)14(13-6)9-4-8(10(15)16)11-5-12-9/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYCCFNOAEWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have shown potent anti-tubercular activity, suggesting that they may interact with targets in a way that inhibits the growth or viability of Mycobacterium tuberculosis.

Biochemical Pathways

Given the reported anti-tubercular activity of similar compounds, it’s plausible that this compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its anti-tubercular effects.

Pharmacokinetics

A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization. This suggests that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid may also have favorable pharmacokinetic properties.

Result of Action

Based on the reported anti-tubercular activity of similar compounds, it’s plausible that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.

Action Environment

It’s worth noting that the ph of the environment can significantly impact the solubility of similar compounds, which in turn can influence their bioavailability and efficacy.

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.22 g/mol

The structure features a pyrimidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the pyrimidine scaffold. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF73.79Apoptosis induction
Compound BA54926.0Cell cycle arrest
Compound CNCI-H4600.39Autophagy

These findings suggest that the compound may exert its anticancer effects through apoptosis and autophagy pathways, which are critical in cancer treatment.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, leading to cell cycle disruption.
  • Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Autophagy Modulation : Some derivatives have been shown to induce autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested against multiple cancer cell lines, including MCF7 and A549. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for similar compounds. The study demonstrated that treatment with these pyrazole derivatives led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

Antitumoral Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antitumoral properties by inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests potential applications in cancer therapy .

Antiviral Properties : Research indicates that modifications to the phenyl moiety of related compounds can enhance antiviral activity. This suggests that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid might also possess similar properties, warranting further investigation .

Antimycobacterial and Anti-inflammatory Effects : Pyrazole derivatives are known for their antimycobacterial and anti-inflammatory activities. The presence of the pyrazole ring in this compound could contribute to these effects, making it a candidate for treating infections such as tuberculosis or inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Mechanism References
AntitumoralInhibition of tubulin polymerization
AntiviralPotential enhancement through structural variations
AntimycobacterialInhibition of mycobacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit tubulin polymerization positions it as a potential chemotherapeutic agent.
  • Infectious Diseases : The antiviral and antimycobacterial properties suggest its use in treating viral infections and tuberculosis.
  • Anti-inflammatory Therapies : The compound may also be explored for its anti-inflammatory effects in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Compound A : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Structure : Pyrimidine core with a chlorine atom at the 2-position and a methyl group at the 6-position.
  • Key Differences :
    • The absence of a pyrazole substituent reduces steric hindrance compared to the target compound.
    • The electron-withdrawing chlorine atom increases electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitution reactions.
  • Applications : Primarily used as a synthetic intermediate in agrochemicals and pharmaceuticals due to its halogenated pyrimidine core .
Compound B : X66 (4-(2-((1H-Indol-3-yl)Methylene)Hydrazinyl)-N-(4-Bromophenyl)-6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-1,3,5-Triazin-2-Amine)
  • Structure : Triazine core substituted with a pyrazole group and a hydrazinyl-indole moiety.
  • Key Differences: The triazine core (vs. pyrimidine) alters electronic properties and hydrogen-bonding capacity.
  • Applications : X66 has shown promise as an apoptosis-inducing agent in cancer research, highlighting the biological impact of triazine derivatives .
Compound C : 4i (6-(4-(1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-4,5-Dihydro-1H-Tetrazol-5-yl)Phenyl)-4-(Coumarin-3-yl)Pyrimidin-2(1H)-One)
  • Structure : Pyrimidine core fused with coumarin and tetrazole moieties.
  • Key Differences :
    • The coumarin group confers fluorescence properties, enabling applications in bioimaging.
    • The tetrazole ring enhances metabolic stability compared to the carboxylic acid group in the target compound.
  • Applications : Used in photodynamic therapy and as a fluorescent probe .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (2-Chloro-6-methylpyrimidine-4-carboxylic acid) Compound B (X66) Compound C (4i)
Solubility (Polar Solvents) High (due to carboxylic acid) Moderate (chlorine reduces polarity) Low (bulky hydrophobic groups) Low (tetrazole and coumarin)
Melting Point Not reported 215–220°C (estimated) >250°C (decomposes) 180–185°C (experimental)
Bioavailability Limited (ionizable carboxylic acid) Poor (chlorine increases toxicity) Moderate (hydrazine improves absorption) High (coumarin enhances membrane permeability)

Preparation Methods

Starting Materials and Key Intermediates

Multi-Step Synthesis Approach

A representative synthetic route involves:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core:

    • Reaction of aminopyrazole derivatives with diethyl malonate in the presence of a base (e.g., sodium ethanolate) to form dihydroxy heterocycle intermediates.
    • Chlorination of hydroxyl groups with phosphorus oxychloride to yield dichloropyrazolopyrimidine derivatives.
    • Selective nucleophilic substitution of chlorine atoms with morpholine or other nucleophiles to introduce desired substituents.
  • Coupling Reactions for Substituent Introduction:

    • Buchwald–Hartwig amination or Suzuki coupling reactions are employed to attach various substituents, including the 3,5-dimethyl-1H-pyrazol-1-yl group, at the 6-position of the pyrimidine ring.
    • These coupling reactions typically use palladium catalysts under mild conditions and afford moderate to high yields.
  • Oxidation and Functional Group Transformations:

    • Oxidation of primary alcohol intermediates to aldehydes using Dess–Martin periodinane reagent.
    • Reductive amination reactions with cyclic amines to diversify the compound library.
  • Final Deprotection and Purification:

    • Removal of protecting groups (e.g., benzyl ethers) by catalytic hydrogenation.
    • Purification by chromatographic techniques to isolate the target compound.

Representative Reaction Scheme and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Condensation Aminopyrazole + Diethyl malonate + NaOEt 84–89 Formation of dihydroxy heterocycle
2 Chlorination Phosphorus oxychloride (POCl3) 38–61 Conversion to dichloropyrazolopyrimidine
3 Nucleophilic substitution Morpholine + K2CO3, room temperature 92–94 Selective substitution at C(7) position
4 Buchwald–Hartwig coupling Pd catalyst, amines or aminopyrazoles 54–61 Introduction of pyrazolyl substituent
5 Suzuki coupling Pd catalyst, boronic acids or esters 55–83 Alternative method for substituent addition
6 Oxidation Dess–Martin periodinane 78 Alcohol to aldehyde conversion
7 Reductive amination Cyclic amines + reducing agent 25–93 Diversification step
8 Deprotection Catalytic hydrogenation (Pd/C) 66 Removal of benzyl protecting groups

Research Findings and Optimization Notes

  • The selective substitution of chlorine at the 7-position of the pyrazolo[1,5-a]pyrimidine core with morpholine is highly efficient due to the differential reactivity of chlorine atoms, achieving yields up to 94%.
  • Buchwald–Hartwig coupling is favored for introducing nitrogen-containing substituents such as pyrazolyl groups, providing moderate yields (~54–61%) without the need for intermediate purification.
  • Suzuki coupling offers an alternative pathway to attach aryl or heteroaryl groups, with yields ranging from 55% to 83%, depending on the boronic acid or ester used.
  • Oxidation using Dess–Martin periodinane is a mild and effective method for converting primary alcohols to aldehydes, crucial for subsequent reductive amination steps.
  • Reductive amination allows for the introduction of various cyclic amines, expanding the chemical diversity of the compound library, though yields vary widely (25–93%) depending on the amine structure and reaction conditions.
  • Final deprotection steps using catalytic hydrogenation are efficient for removing benzyl protecting groups, with yields around 66%.

Summary Table of Key Preparation Steps

Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Purpose/Notes
Dihydroxy-heterocycle (e.g., 1) Condensation Aminopyrazole + Diethyl malonate 84–89 Core ring formation
Dichloropyrazolopyrimidine (e.g., 2) Chlorination POCl3 38–61 Activation for substitution
Morpholine-substituted intermediate (e.g., 3) Nucleophilic substitution Morpholine, K2CO3, RT 92–94 Key intermediate for coupling
Final substituted compounds (e.g., 5–13) Buchwald–Hartwig/Suzuki Pd catalyst, amines/boronic acids 54–83 Introduction of pyrazolyl and other groups
Aldehyde intermediate (e.g., 22) Oxidation Dess–Martin periodinane 78 Precursor for reductive amination
Diversified amine derivatives (e.g., 23–45) Reductive amination Cyclic amines, reducing agent 25–93 Library expansion
Deprotected final products Catalytic hydrogenation Pd/C, H2 66 Removal of protecting groups

Q & A

Q. What advanced techniques are used to study the compound’s thermodynamic properties and reaction mechanisms?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) measures binding enthalpy and entropy.
  • DFT-based reaction path searches identify transition states and intermediates (e.g., ICReDD’s quantum chemistry workflows) .
  • Kinetic isotope effects (KIE) to probe rate-determining steps in acid-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.